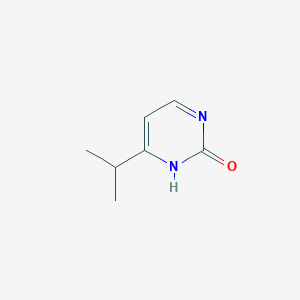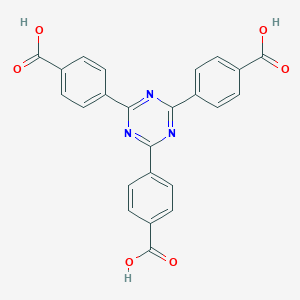![molecular formula C9H4OS2 B036881 Cyclopenta[2,1-b:3,4-b']dithiophen-4-on CAS No. 25796-77-4](/img/structure/B36881.png)
Cyclopenta[2,1-b:3,4-b']dithiophen-4-on
Übersicht
Beschreibung
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one is a chemical compound with potential applications in materials science, especially in the development of conducting polymers and organic electronics. Its unique molecular structure enables it to serve as an attractive building block for low bandgap conducting polymers due to its electronic and optical properties.
Synthesis Analysis
A new, efficient three-step synthesis approach has been developed for 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), involving a regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by oxidation to bis(2-iodo-3-thienyl) ketone, and finally Ullmann coupling to yield CDT (Brzezinski & Reynolds, 2002). This method offers a convenient and accessible route to synthesize CDT derivatives for various applications.
Molecular Structure Analysis
The molecular structure of cyclopenta[2,1-b:3,4-b']dithiophen-4-one and its derivatives plays a crucial role in determining their electronic and optical properties. The conjugated system within the cyclopentadithiophene backbone contributes to a low HOMO-LUMO gap, making it suitable for applications in electronic devices (Loganathan et al., 2003).
Chemical Reactions and Properties
Cyclopenta[2,1-b:3,4-b']dithiophen-4-one undergoes various chemical reactions that enable the synthesis of polymers and copolymers with promising electronic properties. For example, its polymerization results in materials with long conjugation lengths and low band gaps, suitable for use in organic electronics and solar cells (Kowalski et al., 2012).
Physical Properties Analysis
The physical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one derivatives, such as solubility and thermal stability, are critical for their application in device fabrication. The introduction of alkyl groups has been shown to improve the solubility and processability of these compounds, thereby enhancing their utility in organic electronics (Fei et al., 2013).
Chemical Properties Analysis
The electrochemical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one-based polymers, such as their doping levels and capacitance, are crucial for their performance as electrode materials in supercapacitors and other energy storage devices. These materials exhibit broad electroactivity and high capacitances, making them promising candidates for such applications (Fusalba et al., 1999).
Wissenschaftliche Forschungsanwendungen
Organische Solarzellen (OSCs)
Die Verbindung war ein bedeutender Baustein bei der Entwicklung von Hochleistungs-Elektronendonor/Akzeptor-Materialien für OSCs. Seine Popularität erreichte ihren Höhepunkt während der Fullerän-Ära und erlebte mit dem Aufkommen kostengünstiger, nicht fusionierter Ring-Elektronenakzeptoren eine Wiederbelebung .
Organische Feldeffekttransistoren (OFETs)
Die starre koplanare Struktur von 4H-Cyclopenta[2,1-b:3,4-b’]dithiophen fördert π−π-Intermolekularwechselwirkungen, die für OFETs von Vorteil sind. Seine guten Elektronendonoreigenschaften machen es zu einer attraktiven Wahl für die organische Elektronik .
Perovskit-Solarzellen
Auf Spirobi[cyclopenta[2,1-b:3,4-b’]dithiophen]-basierende Materialien haben sich als vielversprechend für dopantfreie Lochtransportmaterialien (HTMs) für Perovskit-Solarzellen erwiesen. Dies könnte das p-dotierte Spiro-OMeTAD möglicherweise ersetzen, was zu kostengünstigeren Geräten führt .
Elektrochemische Superkondensatoren
Poly(cyclopenta[2,1-b;3,4-b’]dithiophen-4-on) (PCDT) wurde als aktives Elektrodenmaterial in elektrochemischen Superkondensatoren untersucht. Seine elektrochemischen und spektroskopischen Eigenschaften werden für diese Anwendung charakterisiert .
Photovoltaische Geräte
Die photoelektrischen Eigenschaften der Verbindung werden bei der Konstruktion von Photovoltaikgeräten genutzt. Seine Fähigkeit, als Elektronendonor/Akzeptor zu wirken, macht es zu einem vielseitigen Bestandteil beim Aufbau dieser Geräte .
Organische Elektronik
Aufgrund seiner günstigen elektronischen Eigenschaften wird Cyclopenta[2,1-b:3,4-b’]dithiophen-4-on in verschiedenen Anwendungen der organischen Elektronik eingesetzt. Seine Strukturisomere und Synthesefortschritte sind Bereiche laufender Forschung .
Synthese von kostengünstigen Elektronenakzeptoren
Die Wiederbelebung von CPDT-basierten Materialien ist zum Teil auf ihre Rolle bei der Synthese von kostengünstigen Elektronenakzeptoren für nicht-Fullerene-basierte OSCs zurückzuführen. Dies hat Auswirkungen auf die Erschwinglichkeit und Skalierbarkeit der Solarzellenproduktion .
Materialwissenschaftliche Forschung
Die einzigartige chemische Struktur der Verbindung ist in der materialwissenschaftlichen Forschung von Interesse, wo sie verwendet wird, um die Eigenschaften neuer synthetischer Materialien mit potenziellen Anwendungen in verschiedenen Bereichen zu untersuchen .
Wirkmechanismus
Target of Action
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one (CPDT) is primarily used in the field of organic electronics, particularly in the construction of high-performance electron donor/acceptor materials . It has been popular in the fullerene era and has experienced a revival with the emergence of low-cost nonfused-ring electron acceptors (NFREAs) .
Mode of Action
CPDT interacts with its targets, the electron acceptors, to form a complex that facilitates the transfer of electrons. This electron transfer is crucial for the functioning of organic solar cells (OSCs), where CPDT acts as an electron donor .
Biochemical Pathways
The primary biochemical pathway involved in the action of CPDT is the electron transport chain. In this pathway, CPDT donates electrons to the acceptor molecules, initiating a series of redox reactions that ultimately generate electricity in OSCs .
Pharmacokinetics
CPDT exhibits excellent electroactivity, which is crucial for its role as an electron donor .
Result of Action
The result of CPDT’s action is the generation of electricity in OSCs. By donating electrons to acceptor molecules, CPDT facilitates the flow of electric current. This makes it a valuable component in the construction of high-performance OSCs .
Action Environment
The action of CPDT can be influenced by various environmental factors. For instance, the efficiency of electron transfer can be affected by the presence of other molecules in the system, the temperature, and the light intensity
Zukünftige Richtungen
Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .
Eigenschaften
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUHKXJUKKOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450429 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25796-77-4 | |
| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of Cyclopenta[2,1-b:3,4-b']dithiophen-4-one and how do they influence its properties?
A1: Cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CPDT) is a fused aromatic compound incorporating a cyclopentadienone ring flanked by two thiophene rings. The ketone group on the central ring imparts electron-withdrawing properties, while the sulfur atoms in the thiophene rings contribute to its electron-donating capacity. This donor-acceptor structure is crucial for its low band gap, strong light absorption, and promising performance in organic electronics. [, , ]
Q2: What is the significance of the low band gap observed in CPDT and its derivatives?
A2: CPDT and its derivatives typically exhibit low band gaps, sometimes extending into the near-infrared (NIR) region. [, , ] This characteristic is highly desirable for applications like organic solar cells, as it allows for the absorption of a wider range of wavelengths from the solar spectrum, potentially leading to higher energy conversion efficiencies. [, ]
Q3: How does the structure of CPDT-based polymers affect their charge transport properties?
A3: Studies on CPDT-based polymers reveal that their charge transport properties are highly sensitive to their structure. For instance, polymers with long alkyl side chains on every other CPDT unit exhibit strong interchain interactions in solution, but the non-planar conformation of these side chains disrupts regular π-stacking, resulting in lower hole mobilities. [] Achieving long-range ordered π-stacking through controlled synthesis is crucial for enhancing charge transport and device performance.
Q4: What are the advantages of using CPDT as a building block for organic electronic materials?
A4: CPDT offers several advantages as a building block for organic electronic materials. Its rigid and planar structure facilitates strong intermolecular interactions, promoting efficient charge transport. [] Additionally, CPDT's electron-deficient nature allows for easy functionalization with various electron-donating groups, providing a platform for fine-tuning the electronic properties and achieving desirable energy levels for specific applications. [, , ]
Q5: How does the choice of end-capping groups impact the properties of CPDT-based A-D-A molecules?
A6: The selection of end-capping groups in A-D-A molecules based on the CPDT core significantly influences their electronic and optical properties. For example, using strong electron-withdrawing end-capping groups like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FIC) leads to lower HOMO/LUMO energy levels and reduced optical band gaps compared to weaker acceptors. [] This highlights the potential for tailoring the optoelectronic properties of CPDT-based materials through rational molecular design.
Q6: What are the limitations of CPDT-based materials in organic electronic devices?
A7: While CPDT-based materials hold significant promise, challenges remain. One limitation is the tendency of some CPDT polymers to degrade upon prolonged exposure to air, particularly in their electron-transporting state. [] Additionally, achieving efficient phase separation in blends with other materials, like PCBM, is crucial for optimal performance in organic solar cells. []
Q7: What research directions are being explored to overcome the limitations of CPDT-based materials?
A8: Current research focuses on addressing the limitations of CPDT-based materials. Strategies include developing new synthetic routes for improved stability [], incorporating bulky side chains to enhance solubility and processability [, ], and exploring new device architectures to optimize charge transport and minimize degradation. [] Additionally, computational studies are being employed to better understand the structure-property relationships of CPDT derivatives and guide the design of next-generation materials with enhanced performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)




![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)

